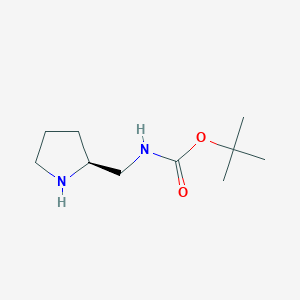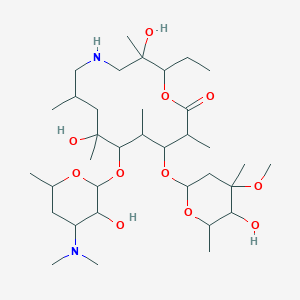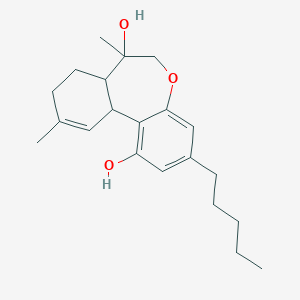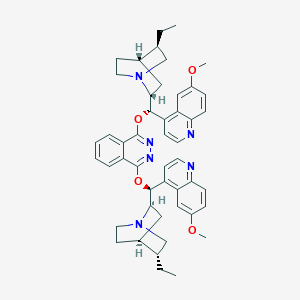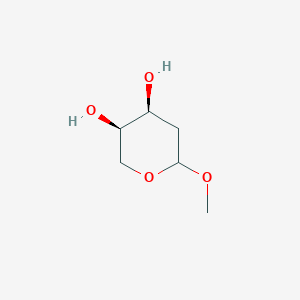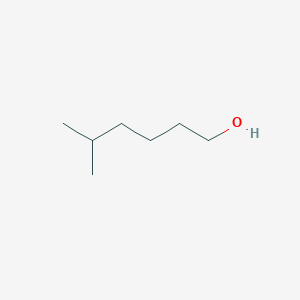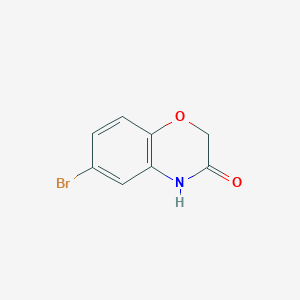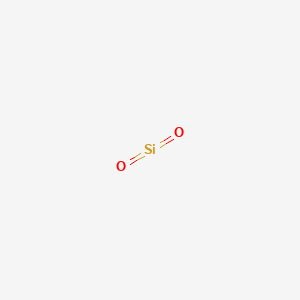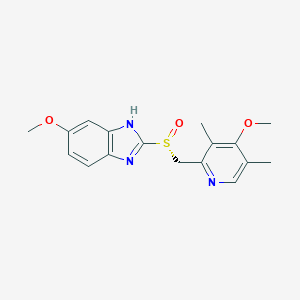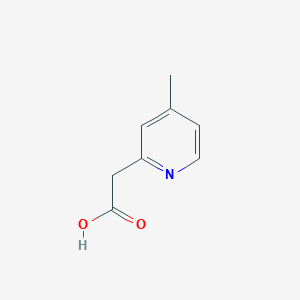![molecular formula C19H24ClNO3 B128235 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 155413-71-1](/img/structure/B128235.png)
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound is also known as F2, and it belongs to the class of isoquinoline alkaloids.
Mechanism Of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is not fully understood. However, it has been found to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical And Physiological Effects
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride has been found to have several biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride in lab experiments is its potential therapeutic applications. This compound has been found to have anticancer, antipsychotic, and antidepressant properties. Additionally, it has been found to have antioxidant and anti-inflammatory properties. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride. One direction is to further study its mechanism of action. This can help to identify potential therapeutic targets for the treatment of various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics. This can help to optimize its dosing and administration in vivo. Additionally, further studies can be conducted to investigate its potential use in the treatment of other diseases such as multiple sclerosis and epilepsy.
Synthesis Methods
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves the condensation reaction of 3,4-dimethoxybenzaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antipsychotic, and antidepressant properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and drug addiction.
properties
CAS RN |
155413-71-1 |
|---|---|
Product Name |
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Molecular Formula |
C19H24ClNO3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-21-15-6-5-14-8-9-20-17(16(14)12-15)10-13-4-7-18(22-2)19(11-13)23-3;/h4-7,11-12,17,20H,8-10H2,1-3H3;1H |
InChI Key |
GNMXUQSMHJTGJO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCNC2CC3=CC(=C(C=C3)OC)OC)C=C1.Cl |
Canonical SMILES |
COC1=CC2=C(CCNC2CC3=CC(=C(C=C3)OC)OC)C=C1.Cl |
synonyms |
CSH 087 CSH-087 CSH087 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



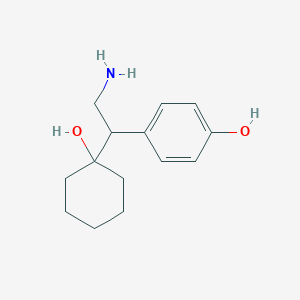
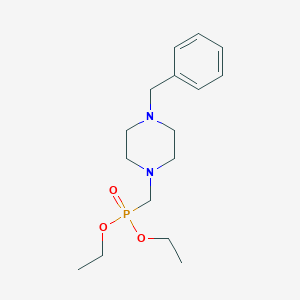
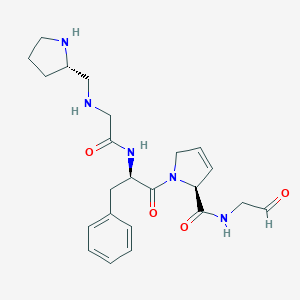
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)](/img/structure/B128160.png)
